Bienvenue dans la boutique en ligne BenchChem!

LDC1267

Kinase Inhibition TAM Receptors IC50

LDC1267 is the definitive pan-TAM inhibitor for researchers who cannot accept the confounding off-target effects of other AXL inhibitors. It uniquely delivers balanced, low-nanomolar blockade of Tyro3 (<5 nM), Axl (8 nM), and Mer (29 nM) without impairing endo-lysosomal or autophagy systems—a critical flaw of bemcentinib and gilteritinib. Validated in syngeneic melanoma (B16F10) and breast cancer (4T1) metastasis models at 20 mg/kg i.p., it is the only tool that cleanly dissects the Cbl-b/TAM/NK cell axis. Offered in ≥98% purity with high DMSO solubility (≥50 mg/mL). Buy direct for reproducible in vivo and biochemical TAM family interrogation.

Molecular Formula C30H26F2N4O5
Molecular Weight 560.5 g/mol
CAS No. 1361030-48-9
Cat. No. B608498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDC1267
CAS1361030-48-9
SynonymsLDC1267;  LDC-1267;  LDC 1267.
Molecular FormulaC30H26F2N4O5
Molecular Weight560.5 g/mol
Structural Identifiers
InChIInChI=1S/C30H26F2N4O5/c1-5-40-28-16-36(23-8-6-18(31)12-17(23)2)35-29(28)30(37)34-19-7-9-25(21(32)13-19)41-24-10-11-33-22-15-27(39-4)26(38-3)14-20(22)24/h6-16H,5H2,1-4H3,(H,34,37)
InChIKeyISPBCAXOSOLFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LDC1267 (1361030-48-9) Chemical Properties and TAM Kinase Inhibition Profile


LDC1267 (CAS 1361030-48-9) is a synthetic small molecule that functions as a highly potent, ATP-non-competitive, tight-binding type II inhibitor of the TAM receptor tyrosine kinase family, specifically targeting Tyro3, Axl, and Mer . The compound exhibits low nanomolar inhibitory activity against these three kinases, with reported IC50 values of <5 nM, 8 nM, and 29 nM for Tyro3, Axl, and Mer, respectively . Chemically, it is a quinoline-based structure with the molecular formula C30H26F2N4O5 and a molecular weight of 560.55 g/mol . LDC1267 is supplied as a solid, with purity typically ≥98% (HPLC), and demonstrates high solubility in DMSO (up to 100 mg/mL) .

Why LDC1267 Cannot Be Simply Substituted with Other TAM or MerTK Inhibitors


While several inhibitors target individual TAM family members or possess broader kinase profiles, LDC1267 occupies a distinct position in the TAM kinase inhibitor landscape due to its balanced, pan-TAM inhibition coupled with a specific selectivity fingerprint [1]. The closest analogs often exhibit a bias towards a single kinase (e.g., Mer-selective UNC2025 or Axl-selective R428) or harbor significant off-target activity against c-Met and other kinases (e.g., BMS-777607, CEP-40783), which can introduce confounding variables in experimental systems [2]. Furthermore, LDC1267 has been identified as the most potent and specific inhibitor of AXL activation among tested compounds in direct comparative studies [3]. These quantitative differences in target engagement and selectivity profiles mean that substituting LDC1267 with another 'TAM inhibitor' can lead to fundamentally different biological outcomes, making it a non-fungible tool for research where precise modulation of the Tyro3/Axl/Mer axis is required.

Quantitative Differentiation of LDC1267 from Key TAM/MerTK Inhibitor Comparators


Comparative TAM Kinase Potency: LDC1267 vs. BMS-777607

LDC1267 demonstrates a balanced, pan-TAM inhibition profile, while BMS-777607 is primarily a c-Met inhibitor with secondary TAM activity. Specifically, LDC1267 potently inhibits all three TAM kinases (Tyro3, Axl, Mer) with IC50 values of <5 nM, 8 nM, and 29 nM, respectively . In contrast, BMS-777607 shows a different potency rank order, inhibiting Axl with an IC50 of 1.1 nM, but with weaker activity against Tyro3 (4.3 nM) and no reported activity on Mer . BMS-777607's primary target is c-Met (IC50 3.9 nM), a kinase not strongly inhibited by LDC1267 .

Kinase Inhibition TAM Receptors IC50 In Vitro

Selectivity Profile: LDC1267 vs. UNC2025 (Mer/FLT3 Dual Inhibitor)

LDC1267 is a pan-TAM inhibitor with a distinct selectivity window, whereas UNC2025 is a potent dual MER/FLT3 inhibitor. UNC2025 displays IC50 values of 0.74 nM for Mer and 0.8 nM for FLT3, making it approximately 20-fold selective for these kinases over Axl and Tyro3 . In comparison, LDC1267's potency is more balanced across Tyro3, Axl, and Mer (IC50s: <5 nM, 8 nM, and 29 nM) and does not potently inhibit FLT3 . Furthermore, LDC1267 demonstrates lower activity against a panel of other kinases including Met (IC50 35 nM), Aurora B (36 nM), Lck (51 nM), and Src (338 nM) .

Kinase Selectivity MerTK FLT3 Off-target Effects

AXL Inhibition Specificity: LDC1267 Outperforms Bemcentinib (R428) and Gilteritinib

A direct comparative study in glioblastoma cells identified LDC1267 as the most potent and specific inhibitor of AXL activation among the tested compounds [1]. Importantly, the study revealed a critical differentiation: treatment with the clinically advanced AXL inhibitors bemcentinib (R428) and gilteritinib impaired the endo-lysosomal and autophagy systems in an AXL-independent manner, whereas inhibition with LDC1267 did not cause these off-target effects [1]. The study also confirmed that AXL depletion phenocopied LDC1267 treatment, but not bemcentinib or gilteritinib treatment, underscoring the cleaner AXL-specific profile of LDC1267.

AXL Inhibition Off-target Effects Autophagy Lysosomal System

In Vivo NK Cell-Mediated Anti-Metastatic Activity: LDC1267 vs. Warfarin

LDC1267 demonstrates potent in vivo anti-metastatic activity through the restoration of natural killer (NK) cell function, a phenotype not shared by all TAM modulators. In a B16F10 melanoma mouse model, intraperitoneal administration of LDC1267 at 20 mg/kg significantly enhanced anti-metastatic NK cell activity and rejected tumor metastases without serious cytotoxicity [1]. This effect is dependent on NK cells, as depletion abolishes the anti-metastatic response [1][2]. While the anticoagulant warfarin also inhibits TAM activity and reduces metastasis, it does so at doses that are distinct from its anticoagulant function and with a different safety and pharmacological profile [2]. LDC1267 provides a direct, selective pharmacological tool to achieve this TAM-dependent NK cell activation without the pleiotropic effects of warfarin.

NK Cells Metastasis In Vivo Efficacy Immunotherapy

Recommended Research Applications for LDC1267 Based on Validated Differential Activity


In Vivo Studies of NK Cell-Mediated Anti-Metastatic Immunity

LDC1267 is the tool of choice for in vivo models investigating the role of TAM kinases in suppressing natural killer (NK) cell activity against metastases. Its proven efficacy in enhancing NK cell cytotoxicity and reducing tumor metastases in syngeneic mouse models of melanoma (B16F10) and breast cancer (4T1) [1] makes it ideal for studies where a clean, selective TAM inhibitor is required to dissect the Cbl-b/TAM receptor regulatory axis. The compound's well-characterized in vivo formulation and dosing (e.g., 20 mg/kg i.p.) [1] facilitate reproducible experimental design.

Functional Characterization of Pan-TAM Receptor Signaling

For cellular and biochemical assays requiring simultaneous, potent inhibition of all three TAM family kinases (Tyro3, Axl, Mer), LDC1267 is the optimal small-molecule probe. Its balanced IC50 profile (<5 nM, 8 nM, and 29 nM for Tyro3, Axl, and Mer, respectively) ensures that the functional contribution of each family member can be collectively suppressed, preventing compensatory signaling by other TAM receptors. This is a critical advantage over more selective inhibitors like R428 (Axl-selective) or UNC2025 (Mer/FLT3-selective).

AXL-Specific Signaling Studies Requiring Minimal Off-Target Cellular Toxicity

When investigating AXL-dependent phenotypes, LDC1267 should be prioritized over other common AXL inhibitors like bemcentinib (R428) or gilteritinib. Direct comparative evidence demonstrates that LDC1267 does not cause AXL-independent impairment of the endo-lysosomal and autophagy systems, a significant off-target effect observed with the other compounds [2]. This cleaner profile is essential for studies aiming to attribute cellular responses directly to AXL inhibition, particularly in glioblastoma and other AXL-dependent cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDC1267

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.